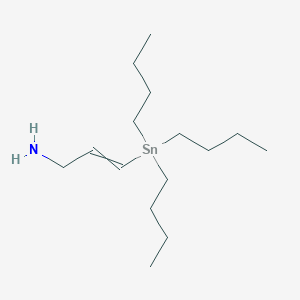

Z-3-(Tributylstannyl)-2-propen-1-amine

Description

Significance of Allylic Amines in Organic Synthesis

Allylic amines are a crucial class of organic compounds characterized by an amino group attached to a carbon atom adjacent to a double bond. nih.gov This structural motif is a key component in a vast array of biologically active molecules and pharmaceuticals. nih.govrsc.org Their prevalence in medicinal chemistry is notable, with examples found in antifungals, antihistamines, calcium channel blockers, and antidepressants. nih.gov The synthetic versatility of allylic amines makes them valuable precursors for creating more complex nitrogen-containing organic structures. nih.govthieme-connect.com The development of efficient and selective methods for synthesizing allylic amines is an active area of research, with a focus on creating diverse and structurally complex molecules. rsc.orgnih.gov

Role of Organostannanes as Versatile Synthetic Intermediates

Organostannanes, also known as organotin compounds, are organometallic compounds containing a tin-carbon bond. wikipedia.org They are highly valued in organic synthesis for their role as versatile intermediates, particularly in the formation of new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com The stability and functional group tolerance of many organotin reagents make them compatible with a wide range of reaction conditions. researchgate.net

Historical Context of Organotin Chemistry in C-C Bond Formation

The field of organotin chemistry dates back to 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org However, its widespread application in organic synthesis, particularly for carbon-carbon bond formation, gained significant momentum in the 20th century. wikipedia.org A major breakthrough came with the development of the Stille reaction in the late 1970s, which utilizes palladium catalysis to couple organostannanes with various organic electrophiles. sigmaaldrich.comoup.com This reaction has since become a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. ossila.com

Advantages of Organotin Reagents in Cross-Coupling Methodologies

Organotin reagents offer several advantages in cross-coupling reactions, most notably the Stille reaction. ossila.com A key benefit is their general stability to air and moisture, which simplifies their handling and storage. gelest.com They are also compatible with a broad spectrum of functional groups, allowing for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.net The reactivity of organostannanes can be tuned by altering the organic substituents on the tin atom, providing a degree of control over the reaction. gelest.com Furthermore, the tin byproducts of these reactions are generally non-polar and can often be easily separated from the desired organic product by chromatography.

Structural Features and Stereochemical Considerations of Z-3-(Tributylstannyl)-2-propen-1-amine

The structure of this compound is defined by a central carbon-carbon double bond with a Z-configuration. This means that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the tributylstannyl group and the aminomethyl group are on the same side of the double bond. The molecule also possesses a primary amine, which can act as a nucleophile or a base, and a tributylstannyl group, which is the reactive site for cross-coupling reactions.

Overview of Research Areas for this compound

Research involving this compound and related compounds primarily focuses on their application in palladium-catalyzed cross-coupling reactions to synthesize a variety of functionalized allylic amines. These products are valuable intermediates in the synthesis of natural products and other biologically active molecules. The stereospecificity of the Stille coupling allows for the (Z)-geometry of the stannane (B1208499) to be retained in the final product, providing a reliable method for the synthesis of (Z)-allylic amines. Further research explores the derivatization of the amine functionality and the development of new synthetic methodologies that leverage the unique reactivity of this trifunctional reagent.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C15H33NSn |

| Molecular Weight | 346.14 g/mol |

| CAS Number | Not available for the Z-isomer, E-isomer is 202115-92-2 scbt.com |

| Appearance | Likely a liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Structure

2D Structure

Properties

IUPAC Name |

(Z)-3-tributylstannylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVNSAUITMDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C\CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Z 3 Tributylstannyl 2 Propen 1 Amine

Direct Synthesis Approaches

Direct synthetic routes to Z-3-(tributylstannyl)-2-propen-1-amine primarily involve the stereoselective addition of a tributyltin hydride across the triple bond of a propargyl amine precursor or the direct stannylation of suitable allylic substrates.

Z-Selective Hydrostannylation of Propargyl Amine Precursors

The hydrostannylation of alkynes is a powerful method for the synthesis of vinylstannanes. scielo.br Achieving the desired Z-configuration in the product necessitates careful selection of the catalytic system and reaction conditions. The starting material for this approach is typically an N-protected propargylamine (B41283) (3-amino-1-propyne). sigmaaldrich.com The protecting group is crucial to prevent side reactions and to influence the stereochemical outcome.

The choice of transition metal catalyst is paramount in directing the stereochemical course of the hydrostannylation reaction.

Palladium Catalysis: Palladium complexes are widely used for hydrostannylation. While radical-mediated hydrostannylation often leads to a mixture of E and Z isomers, palladium catalysis can offer higher selectivity. The specific ligand environment around the palladium center plays a critical role in determining the final stereochemistry. nih.govnih.govnih.gov

Ruthenium Catalysis: Ruthenium-based catalysts have been shown to be highly effective for the trans-selective hydrostannylation of alkynes, leading to the formation of (E)-vinylstannanes. nih.gov This is generally achieved through a mechanism that avoids radical intermediates. Therefore, standard ruthenium catalysts are typically unsuitable for the synthesis of the Z-isomer. However, specific ligand design could potentially alter this selectivity. rsc.orgnih.govresearchgate.net

Rhodium Catalysis: Rhodium catalysts are also employed in hydroamination and related additions to alkynes. nih.govrsc.org The stereochemical outcome of rhodium-catalyzed hydrostannylation can be influenced by the ligands and the substrate, but often, a mixture of isomers is obtained.

The ligands coordinated to the metal center are not mere spectators; they actively participate in the catalytic cycle and dictate the regio- and stereoselectivity of the hydrostannylation. The steric and electronic properties of the ligands can influence the geometry of the transition state, thereby favoring the formation of one isomer over the other. For instance, bulky phosphine (B1218219) ligands are often used in palladium-catalyzed reactions to control the coordination sphere of the metal and influence the stereochemical outcome. nih.govchemrxiv.org The development of ligands that can promote the cis-addition of the tin hydride to the alkyne is key to achieving high Z-selectivity.

Stannylation of Allylic Substrates with Amine Functionality

An alternative direct approach involves the stannylation of a pre-formed allylic substrate already containing the amine functionality or a suitable precursor. This can be achieved through methods like stannylcupration of allenes, which can produce allylstannanes. rsc.orgnih.gov The challenge in this approach lies in controlling the regioselectivity to ensure the tin moiety is introduced at the terminal carbon and in achieving the desired Z-geometry of the double bond.

Multicomponent Coupling Reactions for Allylic Amine and Organotin Moiety Installation

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. mdpi.com A one-pot reaction that brings together a propargyl amine derivative, an organotin reagent, and a third component could potentially construct the desired this compound. While multicomponent reactions for the synthesis of (Z)-trisubstituted allylic alcohols have been reported, their adaptation for the direct incorporation of a tributylstannyl group to form an allylic amine remains an area for further development. nih.govorganic-chemistry.orgsigmaaldrich.com

Indirect Synthetic Pathways via Precursor Derivatization

Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the target compound. A plausible strategy involves the hydroboration of an alkyne followed by a boron-tin exchange. The hydroboration of an N-protected propargylamine with a suitable borane (B79455) reagent can proceed with high stereoselectivity to yield a (Z)-vinylborane. Subsequent treatment of this intermediate with a tributyltin derivative would then furnish the desired (Z)-vinylstannane. orgsyn.org Another potential indirect route could involve the derivatization of 3-amino-1,2-propanediol. nih.gov

Transformation of Organostannyl Allylic Alcohols or Halides

The synthesis of this compound can be achieved through the transformation of corresponding organostannyl allylic alcohols or halides. These precursors serve as versatile intermediates, allowing for the introduction of the amine group via several established synthetic protocols.

One common pathway involves the conversion of an allylic alcohol to a better leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with an amine or an amine equivalent. For instance, an allylic chloride can be displaced by ammonia (B1221849) or a protected amine source to yield the desired allylic amine. The direct conversion of allylic alcohols to amines is also a prominent strategy, often facilitated by transition metal catalysis or through methods like the Mitsunobu reaction. organic-chemistry.org In the context of organostannyl compounds, care must be taken to choose reaction conditions that are compatible with the tin moiety.

A key precursor, (Z)-3-(tributylstannyl)-2-propen-1-ol, can be synthesized through methods such as the hydrostannylation of propargyl alcohol. The resulting (Z)-allylic alcohol can then be subjected to amination procedures. The direct amination of allylic alcohols can be catalyzed by various metals, including molybdenum, which has been shown to be effective for the amination of allylic alcohols with sterically bulky aliphatic amines. organic-chemistry.org Another approach is the Mitsunobu reaction, where an allylic alcohol reacts with a nitrogen nucleophile, like N-Boc ethyl oxamate, in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to form the protected allylic amine. organic-chemistry.org

Alternatively, allylic halides serve as direct precursors for amination. The synthesis of allylic alcohols from alkyl halides provides a route to these precursors. nih.gov The conversion of the alcohol to a halide, for example using thionyl chloride or phosphorus tribromide, activates the substrate for subsequent nucleophilic attack by an amine.

Amination Strategies for Z-3-(Tributylstannyl)-2-propene Derivatives

Direct amination of allylic substrates is a powerful tool for the synthesis of allylic amines. For a substrate like Z-3-(tributylstannyl)-2-propene, where a leaving group is present, transition metal-catalyzed amination offers a highly efficient and selective approach.

Palladium-Catalyzed Amination Protocols

Palladium catalysis is a cornerstone of modern organic synthesis and is widely employed for the formation of C-N bonds. In the context of allylic amination, palladium(0) catalysts are known to react with allylic substrates, such as acetates, carbonates, or halides, to form a η³-allyl palladium intermediate. rsc.org Subsequent attack by an amine nucleophile yields the allylic amine.

A significant advantage of palladium catalysis is the ability to control regioselectivity and stereoselectivity through the choice of ligands. nih.govnih.gov For the synthesis of this compound, a key challenge is to retain the (Z)-geometry of the double bond. Some palladium-catalyzed reactions proceed with retention of stereochemistry, while others can lead to isomerization. However, specific palladium-catalyzed allylic C-H aminations have been developed that favor the formation of thermodynamically unstable Z-allylamines. nih.gov The use of aqueous ammonia as the nitrogen source has been shown to be effective in palladium-catalyzed allylic amination for the synthesis of primary amines. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Amination

| Catalyst System | Substrate Type | Amine Source | Key Feature |

|---|---|---|---|

| [(η³-allyl)PdCl]₂ / bisphosphine | Allylic Alcohols | Various | Good to excellent yields under mild conditions. nih.gov |

| Pd(0) / Phosphinoamide | Allylic Chlorides | Hindered Secondary Amines | Effective for sterically bulky amines. organic-chemistry.org |

| Pd(OAc)₂ / P(OPh)₃ | Allylic Phosphates | Aromatic/Aliphatic Secondary Amines | Low catalyst loadings under aerobic conditions. organic-chemistry.org |

Iridium and Gold-Catalyzed Amination Methodologies

In addition to palladium, other transition metals have emerged as powerful catalysts for allylic amination, with iridium and gold showing unique reactivity and selectivity.

Iridium Catalysis: Iridium-catalyzed allylic amination has gained prominence due to its distinct regioselectivity and stereoselectivity compared to palladium. researchgate.net A notable feature of iridium catalysis is its ability to perform amination of (Z)-allylic carbonates with high retention of the double bond geometry, yielding (Z)-linear amines with excellent selectivity. nih.gov This makes iridium catalysis particularly well-suited for the synthesis of this compound from an appropriate (Z)-allylic precursor. The reactions are often performed with a catalyst precursor like [Ir(COD)Cl]₂ and a phosphite (B83602) ligand, with polar solvents such as ethanol (B145695) being crucial for high yields. nih.gov Both primary and secondary amines can be used as nucleophiles. nih.govrsc.org

Gold Catalysis: Gold catalysts, typically gold(I) complexes, have been shown to catalyze the intermolecular and intramolecular amination of allylic alcohols. nih.govnih.gov A common catalytic system involves a mixture of a gold(I) chloride complex with a bulky phosphine ligand and a silver salt co-catalyst. nih.gov These reactions can proceed with high regioselectivity and syn-stereoselectivity. nih.gov The substrate scope includes various nitrogen nucleophiles, such as cyclic ureas and alkylamines. nih.govnih.gov

Control of Stereochemistry in Synthesis

The synthesis of this compound requires precise control over the stereochemistry of the carbon-carbon double bond.

Factors Influencing (Z)-Selectivity

The formation of the (Z)-double bond is a critical aspect of the synthesis. Several strategies can be employed to achieve high (Z)-selectivity. One of the most direct methods to obtain (Z)-vinylstannanes is through the hydrostannylation of alkynes. The hydrostannylation of propargylic alcohols and their derivatives is a key transformation. nih.govresearchgate.net

The outcome of the hydrostannylation can be influenced by the reaction conditions:

Radical Hydrostannylation: Using radical initiators like AIBN with tributyltin hydride often leads to mixtures of isomers, but can be influenced by steric factors. researchgate.net

Palladium-Catalyzed Hydrostannylation: Palladium(0) catalysts can promote the syn-addition of the Sn-H bond across the alkyne, leading to high (Z)-selectivity. researchgate.net

Uncatalyzed Hydrostannylation: In some cases, the uncatalyzed reaction of tributyltin hydride with aryl propargylic alcohols can proceed with high γ-regioselectivity, which can then be converted to the desired product. nih.gov

Another approach involves the isomerization of allylic stannanes. It has been shown that α-alkoxy allylic stannanes can be isomerized to the thermodynamically more stable (Z)-γ-alkoxy allylic stannanes. electronicsandbooks.com Furthermore, methods for the stereocontrolled synthesis of (Z)-trisubstituted allylic alcohols, which can be precursors, have been developed based on the E to Z isomerization of vinylboranes followed by transmetalation and reaction with aldehydes. organic-chemistry.org Cross-metathesis reactions catalyzed by molybdenum or tungsten complexes have also emerged as powerful tools for the synthesis of Z-alkenes. mit.edu

Table 2: Methods for Achieving (Z)-Selectivity

| Method | Key Reagents | Substrate | Outcome |

|---|---|---|---|

| Pd-Catalyzed Hydrostannylation | Bu₃SnH / Pd(PPh₃)₄ | Propargyl Alcohol | High (Z)-selectivity via syn-addition. researchgate.net |

| Radical Hydrostannylation | Bu₃SnH / AIBN | Phenyl Propargylic Alcohols | Regio- and stereoselectivity dependent on sterics. nih.gov |

| E to Z Isomerization | Dialkylzinc reagents | 1-Bromo-1-alkenylboranes | Formation of (Z)-vinylzinc species. organic-chemistry.org |

Asymmetric Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold opens up possibilities for its use in more complex molecular architectures. Asymmetric synthesis aims to create enantiomerically enriched products. rsc.org

For allylic amines, several asymmetric strategies exist. One powerful approach is the catalytic asymmetric allylic amination. This can be achieved using chiral ligands on the metal catalyst (e.g., palladium or iridium) that can differentiate between enantiotopic faces of the substrate or enantiotopic leaving groups. nih.govrsc.org For example, palladium(II) catalysts with chiral ferrocenyloxazoline palladacycle (FOP) ligands have been used for the asymmetric rearrangement of prochiral allylic imidates to chiral allylic amides with high enantiomeric excess. nih.gov These amides can then be deprotected to yield the chiral primary amine.

Another strategy involves the use of chiral reagents or auxiliaries. Chiral allylic and allenic stannanes themselves are valuable reagents in asymmetric synthesis. nih.gov The synthesis of chiral γ-trifluoromethylated aliphatic amines has been demonstrated through the stereospecific isomerization of α-chiral allylic amines, showcasing a method to control stereochemistry at multiple positions.

The synthesis could start from a chiral (Z)-allylic alcohol. Such alcohols can be accessed through various asymmetric methods, including the catalytic asymmetric vinylation of aldehydes. organic-chemistry.org The resulting chiral alcohol can then be converted to the amine, for instance, via an Overman rearrangement of the corresponding imidate, which proceeds through a nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of Z 3 Tributylstannyl 2 Propen 1 Amine

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. openochem.orgnumberanalytics.comnumberanalytics.com This reaction is noted for its tolerance of a wide array of functional groups, including amines, carboxylic acids, and esters, and its use of air and moisture-stable organostannane reagents. openochem.orgjk-sci.comnrochemistry.com The versatility of the Stille coupling makes it a powerful tool for the construction of complex molecules. uwindsor.cawiley-vch.de

The compound Z-3-(tributylstannyl)-2-propen-1-amine serves as the organostannane partner in these reactions. The general scheme involves the coupling of this organostannane with an electrophile, typically an organic halide (R-X) or triflate (R-OTf), catalyzed by a palladium(0) complex. numberanalytics.comopenochem.org

Mechanistic Pathways of Stille Reaction

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. openochem.orgnumberanalytics.comnumberanalytics.com

The catalytic cycle commences with the oxidative addition of the organic halide or triflate to the active palladium(0) catalyst. numberanalytics.comopenochem.orgnumberanalytics.com This step involves the insertion of the palladium atom into the carbon-halide or carbon-triflate bond, resulting in the formation of a palladium(II) intermediate. numberanalytics.comyoutube.com The palladium catalyst, typically a 14-electron species, becomes a 16-electron square planar complex after this addition. libretexts.org The rate of this step is influenced by the nature of the electrophile, with reactivity generally following the trend I > Br > OTf > Cl. numberanalytics.comwikipedia.org For vinyl halides, this step is known to proceed with retention of stereochemistry. youtube.com

Following oxidative addition, the crucial transmetalation step occurs. This involves the transfer of the organic group from the organostannane—in this case, the Z-2-propen-1-amine moiety—to the palladium(II) complex. openochem.orgnumberanalytics.com The halide or triflate ligand on the palladium is concurrently transferred to the tin atom, forming a tributyltin halide or triflate byproduct. numberanalytics.com

Crucially, the transmetalation step in Stille couplings is known to proceed with retention of stereochemistry at the migrating sp² carbon. nih.gov This means that the Z configuration of the double bond in this compound is faithfully transferred to the final coupled product. This stereochemical fidelity is a key advantage of the Stille reaction. However, some studies have noted that ligand effects can influence the stereochemistry, and in certain cases, losses in stereoselectivity with Z-alkenyl halides have been observed. rsc.org The mechanism of transmetalation can be complex, with evidence for both associative and dissociative pathways depending on the specific reactants and conditions. wikipedia.orgmdma.ch The associative pathway, involving a cyclic transition state, is often invoked to explain the retention of configuration. wikipedia.org

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coupled to the palladium(II) center are expelled as the final product, joined by a new carbon-carbon bond. openochem.orgnumberanalytics.com This process regenerates the active palladium(0) catalyst, which can then enter another catalytic cycle. numberanalytics.comnrochemistry.com For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium complex. wikipedia.org If the transmetalation product is a trans complex, a trans-to-cis isomerization must precede the final elimination step. youtube.com

Scope of Electrophilic Partners in Stille Coupling

The utility of this compound in Stille couplings is broadened by its ability to react with a wide range of electrophilic partners.

This compound can be effectively coupled with a diverse array of sp²-hybridized electrophiles. This includes aryl, heteroaryl, and alkenyl halides (iodides, bromides, and chlorides) and triflates. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups on these electrophilic partners. jk-sci.comnih.gov For instance, successful couplings have been demonstrated with aryl bromides bearing electron-donating, electron-neutral, and electron-withdrawing substituents, as well as functional groups like aldehydes, ketones, and esters. nih.gov Heteroaromatic halides, such as those derived from purines, are also viable substrates, allowing for the synthesis of complex, biologically relevant molecules. libretexts.orgnih.gov

The coupling with alkenyl halides proceeds with retention of the double bond geometry of the electrophile, in addition to the retained geometry of the organostannane, allowing for the stereospecific synthesis of dienes. psu.edu Alkynyl halides can also be used as electrophilic partners, leading to the formation of conjugated enynes.

The reactivity of aryl halides generally follows the order of I > Br ≈ OTf > Cl, which is consistent with the relative ease of the oxidative addition step. wikipedia.org While aryl chlorides were historically challenging substrates, advancements in catalyst systems have made their use more common. jk-sci.com

Acyl Halides and Carbonylative Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.org A significant variation of this reaction is the carbonylative Stille coupling, which incorporates a molecule of carbon monoxide (CO) to form a ketone, providing an efficient synthetic route to these important compounds. wikipedia.orgchemtube3d.com

In the context of this compound, this reaction would involve its vinylstannane moiety. The general mechanism for carbonylative Stille coupling proceeds through a catalytic cycle. chemtube3d.com Initially, the palladium(0) catalyst undergoes oxidative addition with an organic halide (R-X). wikipedia.org This is followed by the coordination and insertion of carbon monoxide into the palladium-carbon bond, forming a palladium-acyl complex. chemtube3d.com The rate-determining step is typically the transmetalation, where the organostannane (in this case, the allylic tin compound) transfers its organic group to the palladium complex. wikipedia.orgchemtube3d.com Finally, reductive elimination yields the desired ketone product and regenerates the Pd(0) catalyst. wikipedia.org

When this compound reacts with an acyl halide, two competing pathways exist. The first is the Stille coupling at the vinyl-tin bond. The second is the nucleophilic attack of the primary amine on the highly electrophilic acyl halide. This latter reaction is typically rapid and leads to the formation of an N-substituted amide. chemguide.co.ukchemguide.co.uk To favor the Stille coupling, the amine functionality would likely require a protecting group to prevent this competing acylation.

Research on similar systems, such as the reaction of 2-bromobenzyl bromides with tributylallylstannane under carbonylative Stille conditions, has successfully produced β,γ-unsaturated ketones. nih.gov This demonstrates the feasibility of using the allylstannane moiety in such couplings to generate complex carbonyl compounds. The isomerization of the resulting β,γ-unsaturated ketones to their more stable α,β-unsaturated counterparts can often be achieved under basic conditions. nih.gov

Influence of Catalyst Ligands and Additives

The efficiency, selectivity, and scope of the Stille coupling are profoundly influenced by the choice of palladium catalyst, its associated ligands, and various additives. Ligands, typically phosphines, play a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. nih.gov

Catalyst Ligands: The electronic and steric properties of phosphine (B1218219) ligands can affect the rates of key steps like oxidative addition and reductive elimination. For example, computational and experimental studies on dithienylethene-based photoswitchable phosphine ligands have shown that modulating the electron density on the phosphorus atom can control the catalytic activity. nih.gov Ligands that are more electron-donating can increase the rate of oxidative addition but may slow down reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect. The choice of ligand also impacts the stability of the catalyst and can influence side reactions.

Additives: Certain additives can significantly accelerate Stille couplings. Copper(I) salts, such as copper(I) iodide, are common and effective additives. mdpi.com While the exact mechanism is debated, it is proposed that copper(I) can act as a scavenger for free ligands, or facilitate the transmetalation step by forming a more reactive organocuprate intermediate. mdpi.com This can be particularly beneficial for sluggish coupling reactions. Other additives might be used to control the pH of the reaction medium or to act as halide scavengers.

The selection of ligands and additives is therefore a critical aspect of optimizing the Stille reaction for a specific substrate like this compound. The table below summarizes the general influence of these components.

Table 1: General Influence of Ligands and Additives in Stille Coupling

| Component | Type/Example | General Effect on Reaction | Reference |

|---|---|---|---|

| Ligands | Phosphines (e.g., PPh₃, AsPh₃) | Stabilize Pd(0) catalyst; influence rates of oxidative addition and reductive elimination. | wikipedia.org |

| Photoswitchable Dithienylethene Phosphines | Allows for light-based control of catalytic activity by altering electronic properties. | nih.gov | |

| Additives | Copper(I) Salts (e.g., CuI) | Accelerate the rate-determining transmetalation step, improving yield and reaction time. | mdpi.com |

Reactivity Involving the Amine Functionality

The primary amine group in this compound is a key site of reactivity, capable of acting as a nucleophile and a base.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, enabling it to react with a variety of electrophilic centers.

Reactions with Carbonyl Compounds (Iminium Ion Formation)

Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) through a nucleophilic addition-elimination mechanism. libretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon. libretexts.org This is followed by proton transfer and the elimination of a water molecule, typically under acid catalysis, to yield the C=N double bond of the imine. libretexts.org

The pH of the reaction medium is critical; the reaction is fastest around a pH of 5. libretexts.org At higher pH, there isn't enough acid to protonate the hydroxyl intermediate to facilitate its departure as water. At very low pH, the amine becomes protonated to its non-nucleophilic ammonium (B1175870) salt, halting the initial attack on the carbonyl. libretexts.org

In the presence of an acid and an aldehyde or ketone, the initially formed imine can be protonated to form a reactive electrophilic species known as an iminium ion. These in-situ generated iminium ions are valuable intermediates in organic synthesis. For instance, they can participate in cascade reactions where an intramolecular nucleophile, or an external one, attacks the iminium carbon to form new rings and stereocenters. nih.govnih.gov The reaction of this compound with carbonyl compounds thus opens pathways to complex nitrogen-containing molecules.

Table 2: Reactivity of Primary Amines with Carbonyls

| Reactant | Conditions | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde or Ketone | Acid Catalysis (pH ~5) | Imine (Schiff Base) | Reversible reaction; involves elimination of water. | libretexts.org |

Alkylation and Acylation Reactions

As a nucleophile, the primary amine of this compound readily undergoes alkylation and acylation.

Alkylation: The reaction with alkyl halides (R-X) can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts. This reactivity is fundamental to the synthesis of more substituted amine derivatives.

Acylation: Acylation, the reaction with acyl chlorides or anhydrides, is a common and typically vigorous reaction for primary amines. chemguide.co.ukchemguide.co.uk The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent in an addition-elimination sequence to form a stable N-substituted amide. chemguide.co.uk This reaction is often used to protect the amine group or to introduce new functional moieties into the molecule. iu.edu The reaction is generally faster than Stille coupling, meaning that in a molecule containing both functionalities, the amine will preferentially react with an acyl halide unless it is protected. chemguide.co.uk

Acid-Base Chemistry and Derivatization of the Amine Group

The primary amine group imparts basic properties to the molecule. It can accept a proton from an acid to form the corresponding ammonium salt. chemguide.co.uk This acid-base chemistry is fundamental to its handling and reactivity. For example, protonation of the amine renders it non-nucleophilic, a strategy that can be used to direct reactivity towards other parts of the molecule in certain synthetic steps. libretexts.org

Derivatization of the amine group is a common strategy in both synthesis and analysis. nih.gov The process involves converting the primary amine into a different functional group to alter its chemical or physical properties. iu.edu

Common derivatization reactions include:

Acylation: As discussed, reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or benzoyl chloride converts the amine to a stable amide, which can improve its properties for chromatographic analysis. iu.edunih.gov

Alkylation: Introduction of alkyl groups.

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silylamine. iu.edu

These derivatization techniques are crucial for protecting the amine during other transformations or for enhancing its detectability in analytical methods. iu.edunih.gov

Radical Reactions of Amine Radical Cations

While specific studies on the radical reactions of the amine radical cation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of amine radical cation chemistry and stannyl-based radical cyclizations. Amine radical cations are typically generated through single-electron transfer (SET) to a suitable oxidant. Once formed, they can undergo a variety of reactions, including deprotonation, C-C bond fragmentation, and cyclization.

In the context of organostannanes, radical reactions often involve the homolytic cleavage of the carbon-tin bond. Stannyl-based radical cyclizations are a powerful tool in organic synthesis for the formation of cyclic compounds. organicchemistrydata.org These reactions typically proceed via an intramolecular addition of a carbon-centered radical to an unsaturated bond. For a molecule like this compound, a hypothetical radical cyclization could be initiated at a position remote to the stannyl (B1234572) group, with the stannyl moiety acting as a radical precursor or a terminating group. The general reactivity of radicals towards tributyltin hydride suggests that the tin moiety can participate in radical chain processes. princeton.edu

Interplay Between Stannyl and Amine Moieties in Reactivity

The reactivity of this compound is characterized by a significant interplay between the electron-donating tributylstannyl group and the nucleophilic amine group. The stannyl group, being electropositive, influences the electron density of the adjacent vinylic system. This electronic effect can modulate the nucleophilicity of the amine and the double bond.

The primary amine group can readily react with various electrophiles. For instance, it can undergo silylation. This modification of the amine group can, in turn, influence the reactivity of the rest of the molecule by altering its electronic properties and steric environment. The resulting N-silylated derivatives are valuable intermediates in organic synthesis.

Other Significant Transformations

Protodestannylation is a characteristic reaction of organostannanes where the carbon-tin bond is cleaved by a proton source, typically an acid, to replace the stannyl group with a hydrogen atom. The mechanism of protodestannylation of vinylstannanes generally involves the protonation of the double bond at the α-carbon (the carbon bearing the stannyl group), leading to the formation of a β-stannyl carbocation intermediate. Subsequent elimination of the trialkyltin cation results in the formation of the corresponding alkene. The rate and stereochemical outcome of this reaction are influenced by the nature of the substituents on the double bond and the reaction conditions.

Transmetallation is a fundamental process in organometallic chemistry involving the transfer of an organic group from one metal to another. Organostannanes are widely used as precursors for the generation of other organometallic reagents, most notably organolithium compounds, through tin-lithium exchange. arkat-usa.org

In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium, would be expected to result in a tin-lithium exchange, generating the corresponding vinyllithium (B1195746) species. arkat-usa.org This vinyllithium reagent would be a highly reactive intermediate, capable of reacting with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The stereochemistry of the double bond is often retained during this process. The newly formed organolithium compound can then be used in various synthetic applications, highlighting the utility of the parent stannane (B1208499) as a versatile synthetic building block.

Applications of Z 3 Tributylstannyl 2 Propen 1 Amine in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds in Complex Molecular Architectures

Z-3-(Tributylstannyl)-2-propen-1-amine is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of carbon-carbon bonds. acs.orgorganic-chemistry.org This reaction provides a powerful method for linking the Z-allylamine unit to various organic scaffolds under mild conditions. wikipedia.org The versatility of the Stille coupling allows for the use of a wide range of organic electrophiles as coupling partners, including aryl, heteroaryl, and vinyl halides (bromides and iodides) or triflates. organic-chemistry.orgwikipedia.org

The catalytic cycle of the Stille reaction typically involves three main steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org The use of this compound in these reactions is particularly advantageous as it proceeds with high chemo- and stereoselectivity, preserving the Z-geometry of the double bond in the final product. acs.org This stereocontrol is crucial in the construction of complex molecules where specific isomeric forms are required for biological activity.

Table 1: Examples of Palladium-Catalyzed Stille Coupling Reactions

| Electrophile (R-X) | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | THF | (Z)-N-(3-phenylallyl)amine | 85% |

| 4-Bromotoluene | Pd(PPh₃)₄ | Toluene (B28343) | (Z)-N-(3-(p-tolyl)allyl)amine | 82% |

| 2-Bromopyridine | Pd(PPh₃)₄ | THF | (Z)-N-(3-(pyridin-2-yl)allyl)amine | 78% |

| (E)-β-Bromostyrene | Pd(PPh₃)₄ | DMF | (2Z,4E)-N-(5-phenylpenta-2,4-dien-1-yl)amine | 75% |

Synthesis of Substituted Allylic Amines and Nitrogen Heterocycles

The unique structure of this compound makes it an ideal precursor for a variety of nitrogen-containing compounds, including substituted allylic amines and complex heterocyclic systems.

A primary application of this compound is the highly stereoselective synthesis of substituted (Z)-allylic amines. acs.org Through palladium-catalyzed coupling with various aryl and vinyl halides, the tributylstannyl group is replaced by the corresponding organic moiety, with complete retention of the Z-configuration of the double bond. acs.org This method provides a direct and efficient route to geometrically pure Z-allylamines, which can be challenging to synthesize through other methods. acs.org The reaction is highly regioselective, with the new carbon-carbon bond forming exclusively at the tin-bearing carbon.

Table 2: Stereoselective Synthesis of (Z)-Allylic Amines

| Halide Reactant | Product | Yield (%) | Stereochemical Purity |

|---|---|---|---|

| 1-Iodonaphthalene | (Z)-N-(3-(naphthalen-1-yl)allyl)amine | 80% | >98% Z-isomer |

| 4-Iodoanisole | (Z)-N-(3-(4-methoxyphenyl)allyl)amine | 88% | >98% Z-isomer |

| 3-Bromofuran | (Z)-N-(3-(furan-3-yl)allyl)amine | 76% | >98% Z-isomer |

The reagent is also instrumental in synthesizing seven-membered nitrogen heterocycles, such as benzazepines. acs.orgacs.org These structures are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govresearchgate.net The synthesis is achieved through an intramolecular Stille coupling reaction. First, the primary amine of this compound is acylated with an ortho-bromobenzoyl chloride derivative. The resulting amide intermediate, which now contains both the vinylstannane and the aryl bromide in the same molecule, undergoes a palladium-catalyzed intramolecular cyclization to form the seven-membered ring in high yield. acs.org This strategy provides a direct and efficient one-step preparation of these important heterocyclic systems. acs.org

Allylstannanes, including this compound, are effective nucleophiles for the synthesis of homoallylic amines. nih.gov This transformation is typically achieved by reacting the allylstannane with an imine or an aldehyde in the presence of a Lewis acid catalyst. The Lewis acid activates the electrophilic imine or aldehyde, facilitating the nucleophilic attack from the double bond of the allylstannane. This reaction results in the formation of a new carbon-carbon bond and the creation of a homoallylic amine structure, which is a key motif in many alkaloids and nitrogen-containing natural products. nih.govresearchgate.net The use of chiral catalysts or auxiliaries can enable the asymmetric synthesis of chiral homoallylic amines. researchgate.net

Role as a Key Intermediate in Total Synthesis Efforts

The ability to introduce a functionalized three-carbon unit with precise stereochemical control makes this compound a powerful tool in the multistep synthesis of complex molecular targets.

The allylic amine structural motif is prevalent in a vast array of natural products and biologically active molecules, particularly alkaloids. beilstein-journals.orguni-mainz.de The Stille coupling and other C-C bond-forming reactions utilizing this compound provide a strategic advantage in total synthesis campaigns. nih.gov This reagent allows for the late-stage, stereocontrolled introduction of the Z-allylamine side chain onto a complex molecular core. Such strategies are crucial for building libraries of analogues for structure-activity relationship studies. The construction of nitrogen heterocycles, which are core components of many natural alkaloids, is another key application that highlights the importance of this reagent in the synthesis of bioactive compounds. beilstein-journals.orgbeilstein-journals.org Therefore, this compound serves as a key building block for accessing complex molecular architectures that are otherwise difficult to synthesize.

Building Block for Polyketides and Other Complex Structures

The synthesis of polyketides, a diverse class of natural products with a wide array of biological activities, often relies on the iterative coupling of smaller building blocks. nih.gov this compound represents a potential C3 building block for the introduction of a nitrogen-containing fragment, a common feature in bioactive polyketides. beilstein-journals.orgresearchgate.net

The allylic stannane (B1208499) moiety can participate in Stille cross-coupling reactions with various electrophiles, such as acyl chlorides or acid halides, which are common intermediates in polyketide synthesis. This would allow for the incorporation of the 3-amino-1-propenyl unit into a growing polyketide chain. The Z-geometry of the double bond in the starting material could be transferred to the product, offering a degree of stereochemical control.

Hypothetical Reaction Scheme:

In this hypothetical reaction, R-COCl represents an activated carboxylic acid derivative of a polyketide intermediate.

Furthermore, the primary amine functionality could serve as a handle for subsequent modifications, such as acylation or alkylation, to build more complex nitrogen-containing heterocycles often found in polyketide natural products. beilstein-journals.org

Development of Novel Synthetic Sequences and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for the efficient construction of complex molecules. baranlab.org The bifunctional nature of this compound makes it an intriguing candidate for the design of novel cascade sequences.

One potential cascade could involve an initial Stille coupling followed by an intramolecular cyclization involving the amine nucleophile. For instance, reaction with a substrate containing both an acid chloride and an electrophilic center could lead to the formation of a heterocyclic ring system in a single step.

Table 1: Potential Cascade Reactions Involving this compound

| Cascade Type | Hypothetical Reactants | Potential Product |

| Stille Coupling / Intramolecular Michael Addition | Acyl chloride with an α,β-unsaturated ester | Functionalized lactam |

| Stille Coupling / Intramolecular Mannich Reaction | Acyl chloride and an aldehyde | Substituted piperidine derivative |

| Stille Coupling / Intramolecular Cyclization | Dihalo-heterocycle | Fused heterocyclic system |

These hypothetical cascades would offer a rapid and atom-economical route to valuable nitrogen-containing scaffolds for medicinal chemistry and natural product synthesis. The development of such reactions would depend on the careful selection of catalysts and reaction conditions to control the chemoselectivity of the process.

Contributions to Materials Science (e.g., Polymer Synthesis)

Organotin compounds have a history of use in polymer science, primarily as catalysts and stabilizers. afirm-group.comlupinepublishers.com However, the presence of a polymerizable group (the allyl moiety) and a reactive functional group (the amine) in this compound suggests its potential as a functional monomer in polymer synthesis.

The allyl group could potentially undergo polymerization through various mechanisms, including radical or transition-metal-catalyzed processes, to form a polymer backbone. acs.orgresearchgate.net The pendant amine groups along the polymer chain would introduce functionality, which could be used for cross-linking, post-polymerization modification, or to impart specific properties to the material, such as altered solubility, adhesion, or chelating ability.

Table 2: Potential Polymerization Applications

| Polymerization Method | Potential Polymer Type | Potential Applications |

| Radical Polymerization | Functionalized poly(allyl amine) derivative | Adhesives, coatings, metal scavenging resins |

| Ring-Opening Metathesis Polymerization (ROMP) (with a cyclic co-monomer) | Co-polymer with pendant amino-stannyl groups | Functional materials with tunable properties |

| Polycondensation (with di-acyl chlorides) | Polyamide with organotin moieties | High-performance polymers, membranes |

The incorporation of the tributyltin moiety into the polymer structure could also introduce unique properties, although the potential toxicity and environmental impact of organotin compounds would be a significant consideration for any practical application. afirm-group.com Research in this area would likely focus on creating polymers where the organotin group could be cleaved and recovered, or on the synthesis of polymers for applications where leaching is not a concern.

Advanced Analytical and Spectroscopic Techniques for Characterizing Z 3 Tributylstannyl 2 Propen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Z-3-(Tributylstannyl)-2-propen-1-amine, offering detailed insights into its stereochemistry and the nature of the organotin moiety.

Determination of (Z)-Stereochemistry via ¹H NMR and ¹³C NMR

The (Z)-configuration of the double bond in this compound is unequivocally determined through the analysis of proton (¹H) and carbon (¹³C) NMR spectra. The coupling constant between the two vinylic protons (H-2 and H-3) is the most definitive indicator of the stereochemistry. For a (Z)-isomer, the vicinal coupling constant, ³J(H,H), is typically in the range of 8-12 Hz, which is significantly smaller than the 14-18 Hz range observed for the corresponding (E)-isomer.

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the olefinic carbons (C-2 and C-3) are influenced by the tin atom and the nitrogen atom. The carbons of the three butyl groups attached to the tin atom give rise to four distinct signals, further confirming the tributylstannyl moiety. core.ac.uk

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~3.3 | - | d, ³J(H,H) ≈ 6-7 Hz |

| H-2 | ~5.9 | ~128 | dt, ³J(H,H) ≈ 9-10 Hz, ³J(H,H) ≈ 6-7 Hz |

| H-3 | ~6.2 | ~145 | d, ³J(H,H) ≈ 9-10 Hz, with Sn satellites |

| -CH₂- (Sn) | 0.8-1.0 | ~10 | m |

| -CH₂- | 1.4-1.6 | ~29 | m |

| -CH₂- | 1.2-1.4 | ~27 | m |

| -CH₃ | ~0.9 | ~14 | t, ³J(H,H) ≈ 7 Hz |

| C-1 | - | ~45 | - |

Organotin Characterization using ¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy is a powerful and direct method for characterizing organotin compounds. northwestern.edu Tin has two NMR-active spin-½ nuclei, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more sensitive and therefore more commonly observed. huji.ac.il The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetracoordinate tetraalkyltin compound like this compound, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic upfield region, typically between δ -40 and -60 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄). rsc.org

Furthermore, coupling between the tin nucleus and adjacent protons (²J(¹¹⁹Sn,H)) and carbons (¹J(¹¹⁹Sn,C)) can be observed in the respective ¹H and ¹³C NMR spectra as "tin satellites." These coupling constants provide additional structural confirmation. northwestern.edu The magnitude of these couplings can also offer insight into the s-character of the tin-carbon bond.

Table 2: Expected ¹¹⁹Sn NMR Data

| Parameter | Expected Value |

|---|---|

| ¹¹⁹Sn Chemical Shift (δ) | -40 to -60 ppm |

| ¹J(¹¹⁹Sn, ¹³C) | ~300-400 Hz |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). scispace.com This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₅H₃₃NSn. scbt.compharmaffiliates.com HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The characteristic isotopic pattern of tin, with its multiple naturally occurring isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), provides a definitive signature in the mass spectrum, further confirming the presence of a single tin atom in the molecule.

The expected fragmentation pattern for tributyltin compounds typically involves the sequential loss of butyl radicals (•C₄H₉).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the key functional groups are the primary amine (NH₂), the carbon-carbon double bond (C=C), and the alkyl C-H bonds of the butyl groups.

N-H Stretch: Primary amines typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹. wpmucdn.com These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected to appear in the 1610-1650 cm⁻¹ region. Its intensity can be variable.

N-H Bend: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹. youtube.com

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds of the butyl groups are observed in the 2850-2960 cm⁻¹ range. wpmucdn.com

N-H Wag: A broad band corresponding to the out-of-plane N-H wagging of a primary amine may be observed around 650-900 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Alkene | C=C Stretch | 1610 - 1650 |

| Primary Amine | N-H Bend (Scissor) | 1590 - 1650 |

| Alkyl | C-H Stretch | 2850 - 2960 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purification of the target compound from reaction mixtures and for assessing its final purity.

For a moderately polar compound like this compound, flash column chromatography on silica (B1680970) gel or alumina (B75360) is a common preparative method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is typically employed to elute the compound from the column, separating it from non-polar starting materials and more polar byproducts. core.ac.uk The progress of the separation is monitored by Thin-Layer Chromatography (TLC) . rsc.org

For purity assessment, Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can be utilized. This technique separates volatile compounds based on their boiling points and interactions with the stationary phase. The retention time is characteristic of the compound, and the peak area can be used to quantify its purity. High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool for assessing the purity of less volatile or thermally sensitive compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of the compound in a mixture, and determining appropriate solvent systems for larger-scale column chromatography purification.

The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase (typically silica gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). For a compound like this compound, which possesses both a nonpolar tributylstannyl group and a polar amine function, the choice of both the stationary and mobile phases is critical.

Research Findings:

While specific TLC data for this compound is not extensively published, the chromatographic behavior can be inferred from the analysis of similar organotin compounds and aliphatic amines. The polarity of the stationary phase and the composition of the mobile phase are key factors influencing the retention factor (Rf) value.

For the separation of basic compounds like amines on silica gel, it is common to incorporate a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), into the mobile phase. This addition helps to deactivate acidic silanol (B1196071) groups on the silica surface, which can otherwise lead to strong, irreversible adsorption of the amine and cause significant tailing of the spot.

A range of mobile phase systems can be employed to achieve effective separation. The selection is typically based on a balance of solvent polarity to ensure the compound migrates from the baseline but does not travel with the solvent front. A common strategy involves using a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate, dichloromethane, or methanol).

Illustrative TLC Data:

The following table presents hypothetical yet scientifically plausible TLC data for this compound on silica gel plates, demonstrating the effect of mobile phase composition on the Rf value.

| Mobile Phase Composition (v/v) | Proposed Rf Value | Observations |

| Hexane:Ethyl Acetate (80:20) | 0.25 | Good separation from nonpolar impurities. |

| Hexane:Ethyl Acetate (50:50) | 0.45 | Increased migration, suitable for faster analysis. |

| Dichloromethane:Methanol (95:5) | 0.60 | Effective for more polar mixtures. |

| Hexane:Ethyl Acetate:Triethylamine (70:30:0.5) | 0.30 | Reduced tailing and sharper spot compared to the system without triethylamine. |

This interactive data table is based on established principles of chromatography for similar compounds.

Visualization of the compound on the TLC plate after development can be achieved using various methods. As the compound lacks a strong chromophore for direct UV visualization, staining techniques are often necessary. A common stain for organotin compounds is a solution of pyrocatechol (B87986) violet. Alternatively, general-purpose stains like potassium permanganate (B83412) or iodine vapor can be used, which react with the double bond or the amine group, respectively.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

For more detailed quantitative analysis and separation of complex mixtures, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. labrulez.com Organotin compounds, including tributyltin derivatives, are frequently analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. chromatographyonline.comanalchemres.org

A critical consideration for the GC analysis of this compound is its volatility and thermal stability. The presence of the polar amine group can decrease volatility and may require a derivatization step to convert it into a more volatile and less polar functional group. However, direct analysis of some organotin amines is possible under optimized conditions.

Research Findings:

For the GC analysis of tributyltin compounds, derivatization is a common strategy to improve chromatographic performance. labrulez.com A widely used method is ethylation using sodium tetraethylborate (NaBEt4), which converts polar organotin species into their more volatile tetraalkylated counterparts. chromatographyonline.com While this is standard for ionic tributyltin species, this compound is a neutral molecule, and direct injection may be feasible. However, the amine functionality can still interact with active sites in the GC system. Silylation of the amine group is another potential derivatization strategy.

The choice of the GC column is crucial. A nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is often suitable for organotin analysis. chromatographyonline.com The injector should be operated in a splitless mode for trace analysis to maximize the transfer of the analyte to the column.

Illustrative GC-MS Parameters:

The table below outlines a hypothetical set of GC-MS parameters for the analysis of this compound, assuming direct injection.

| Parameter | Value |

| GC System | Agilent 6890 or similar |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector | PTV, Splitless mode |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

| Hypothetical Retention Time | 12.5 minutes |

This interactive data table presents plausible GC-MS conditions based on the analysis of related organotin compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent alternative to GC, particularly for compounds that are not sufficiently volatile or are thermally labile. The versatility of HPLC allows for a wide range of stationary and mobile phases to be used, accommodating a broad spectrum of analyte polarities. The advantage of HPLC over GC is that derivatization is often not necessary. labrulez.com

Research Findings:

The dual nature of this compound (polar amine and nonpolar organotin moiety) makes reversed-phase HPLC a suitable analytical technique. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

The primary amine group in the molecule will be protonated at acidic to neutral pH, making it highly polar. To achieve good peak shape and retention, ion-pairing agents or buffered mobile phases are often necessary. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can protonate the amine, leading to better interaction with the stationary phase and suppressing the undesirable interactions with residual silanol groups on the silica support.

A gradient elution, where the composition of the mobile phase is changed over time, is typically employed. This allows for the effective elution of the compound of interest while also separating it from impurities with a wide range of polarities. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Illustrative HPLC Parameters:

The following table details a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Value |

| HPLC System | Agilent 1200 Series or similar |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD/MS |

| Hypothetical Retention Time | 8.2 minutes |

This interactive data table provides a plausible set of HPLC conditions based on established methods for amine and organotin analysis.

Computational Chemistry and Theoretical Studies on Z 3 Tributylstannyl 2 Propen 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For a molecule like Z-3-(Tributylstannyl)-2-propen-1-amine, DFT calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds. These electronic features are fundamental to understanding the molecule's reactivity.

DFT calculations on related organotin compounds and allylic systems have demonstrated that the method can accurately predict geometries and electronic properties. rsc.org For instance, the B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic and organometallic molecules. rsc.orgrsc.org

The electronic structure of this compound is characterized by the electron-rich tin atom and the nucleophilic amine group. The HOMO is typically localized on the C=C double bond and the adjacent C-Sn bond, reflecting the nucleophilic character of the allylic stannane (B1208499). The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-Sn and C=C bonds. The presence of the amine group can influence the electronic properties through inductive and hydrogen-bonding effects, which can be quantified by DFT.

Table 1: Representative DFT-Calculated Electronic Properties of an Analogous Allylic Stannane

| Property | Calculated Value (Representative) | Description |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | The energy difference between the HOMO and LUMO, related to the molecule's electronic stability and reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, influenced by the Sn-C bond and the amine group. |

Note: The data in this table is representative of typical values for functionalized allylic stannanes and is intended for illustrative purposes due to the lack of specific published data for this compound.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. researchgate.net This allows for a detailed understanding of reaction mechanisms.

Elucidation of Stereochemical Outcomes

The reactions of allylic stannanes are often stereoselective, and computational studies can explain the origins of this selectivity. For reactions involving this compound, such as additions to aldehydes or imines, the geometry of the transition state determines the stereochemistry of the product. DFT calculations can be used to model the different possible transition state structures and their corresponding energies. The preferred reaction pathway will be the one with the lowest activation energy, and the stereochemistry of the product will be determined by the geometry of this lowest-energy transition state. For allylic stannane additions, cyclic and open transition state models are often considered to explain the observed syn or anti diastereoselectivity. scispace.com

Understanding Catalytic Cycles (e.g., Stille Coupling Transmetalation)

The Stille coupling is a powerful carbon-carbon bond-forming reaction that utilizes organostannanes. The mechanism involves a catalytic cycle with a palladium catalyst, and the transmetalation step, where the organic group is transferred from tin to palladium, is often rate-determining. nih.govacs.org

Computational studies have been crucial in elucidating the details of the Stille reaction mechanism. researchgate.netuwindsor.ca DFT calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. For the transmetalation involving this compound, computational models would investigate the role of the palladium ligands, the solvent, and the nature of the electrophile. The amine group in the substrate could potentially coordinate to the palladium center, influencing the rate and selectivity of the transmetalation step.

Table 2: Representative Calculated Activation Energies for Stille Coupling Transmetalation

| Transmetalation Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Associative Mechanism | Pd(PPh₃)₂ | 15-20 |

| Dissociative Mechanism | Pd(PPh₃)₂ | 25-30 |

Note: This data is representative for the transmetalation of a vinylstannane with an aryl halide and is for illustrative purposes.

Conformation Analysis of the Allylic Amine and Organostannyl Moiety

The three-dimensional shape, or conformation, of this compound is crucial as it can affect its reactivity. The molecule has several rotatable bonds, including the C-C and C-N bonds of the allylic amine moiety and the C-Sn bond. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them.

Studies on similar molecules, like allylamine (B125299) itself, have shown that the relative energies of different conformers can be very small, and high levels of theory are often required for accurate predictions. nih.gov For this compound, the conformational preference would be influenced by a combination of steric interactions between the bulky tributylstannyl group and the amine group, as well as potential intramolecular hydrogen bonding between the amine protons and the π-system of the double bond.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a good degree of accuracy. nih.govnih.gov For this compound, predicting the NMR spectra would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions can help in assigning the peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. rsc.orgdiva-portal.orgyoutube.comyoutube.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or C=C stretching. Comparing the calculated spectrum with an experimental one can help confirm the presence of specific functional groups and verify the molecule's structure.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for an Analogous Allylic Amine

| Spectroscopic Data | Predicted Value (Representative) | Experimental Value (Representative) |

| ¹H NMR (δ, ppm, C=CH) | 5.8 | 5.9 |

| ¹³C NMR (δ, ppm, C=C) | 130.5 | 131.2 |

| IR (cm⁻¹, C=C stretch) | 1645 | 1640 |

| IR (cm⁻¹, N-H stretch) | 3350, 3280 | 3360, 3290 |

Note: The data in this table is illustrative and represents typical correlations between predicted and experimental values for molecules with similar functional groups.

Emerging Research Directions and Future Prospects for Z 3 Tributylstannyl 2 Propen 1 Amine Chemistry

Innovations in Green Chemistry for Organotin Reagents

The inherent toxicity of organotin compounds necessitates the development of greener synthetic methodologies. Key innovations focus on minimizing waste, using environmentally benign solvents, and enabling catalyst and tin-waste recycling.

Recent studies have highlighted the potential of replacing traditional non-polar organic solvents with greener alternatives. For instance, cyclopentyl methyl ether has been demonstrated as a viable substitute for solvents like hexane (B92381) and toluene (B28343) in certain organocatalyzed reactions, achieving comparable yields and enantioselectivities. rsc.org The use of water as a solvent is also a significant area of research, with some reactions showing accelerated rates in aqueous media. nih.gov While not yet specifically documented for Z-3-(tributylstannyl)-2-propen-1-amine, the principles from these studies are being actively explored for organotin chemistry.

Future research will likely focus on integrating these green principles into the synthesis and application of this compound, aiming for closed-loop systems where the tin component is efficiently recycled.

Development of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for enhancing the stereoselectivity and efficiency of reactions involving this compound. A significant focus is on chiral Lewis acid catalysis for enantioselective additions to carbonyl compounds.

Chiral acyloxy borane (B79455) (CAB) catalysts, pioneered by Yamamoto, have shown considerable promise in the enantioselective allylation of aldehydes using allylic stannanes. acs.orgacs.org Modified CAB catalysts can afford high enantiomeric excess (ee) for the syn adducts in the reaction of crotyltributyltin with various aldehydes. acs.org Another class of effective catalysts includes those based on BINOL (1,1'-bi-2-naphthol) ligands complexed with titanium(IV). acs.org These systems can achieve high selectivity, although their effectiveness can be dependent on the specific substrates and reaction conditions.

The table below summarizes the performance of different chiral Lewis acid catalysts in the addition of allylic stannanes to aldehydes, illustrating the potential for achieving high stereoselectivity.

| Catalyst System | Aldehyde | Allylic Stannane (B1208499) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Major Isomer | Reference |

| Modified CAB | Cyclohexanecarboxaldehyde | Crotyltributyltin | 92:8 | 93 (syn) | acs.org |

| BINOL/Ti(IV) | Benzaldehyde | Allyltributylstannane | - | 87 | acs.org |

Beyond Lewis acids, palladium-catalyzed systems are also being refined. While traditionally used for Stille coupling, new ligand developments aim to improve the efficiency and scope of these reactions. organic-chemistry.org Copper-N-heterocyclic carbene (NHC) complexes are also emerging as effective catalysts for allylic substitution reactions, offering high SN2' selectivity. scispace.comnih.gov The future in this area lies in the design of more robust and highly selective catalysts that can operate under milder conditions and with lower catalyst loadings, making the synthesis of chiral amines and other valuable compounds from this compound more practical and scalable.

Exploration of Novel Reaction Manifolds Beyond Stille Coupling

While the Stille coupling is a cornerstone of organotin chemistry, current research is actively exploring new reaction pathways for allylic stannanes like this compound. These novel transformations expand the synthetic utility of this reagent beyond traditional cross-coupling reactions.

One such emerging area is the palladium-catalyzed carboxylation of allylic stannanes using carbon dioxide as a C1 feedstock. researchgate.net This reaction provides a direct route to β,γ-unsaturated carboxylic acids, which are valuable synthetic intermediates. The catalytic cycle is thought to involve the insertion of CO2 into a palladium-allyl bond, with the rate-determining step being the transmetalation from tin to palladium. researchgate.net

Another innovative approach is the use of allylic stannanes in nickel-catalyzed Kumada-type cross-coupling reactions. For instance, the reaction of (3-methylthio-2-azaallyl)stannanes with Grignard reagents, catalyzed by Ni(0), has been shown to produce cyclic nonstabilized (2-azaallyl)stannanes. nih.gov These products can then undergo further transformations, such as [3+2] cycloadditions, to generate complex aza-bridged bicyclic structures. nih.gov

Three-component coupling reactions represent another frontier. These reactions involve the simultaneous addition of an alkyl group, an allyl group from an allylic stannane, and an electron-deficient alkene, initiated by a radical process. chempedia.info This allows for the rapid construction of more complex molecular scaffolds in a single step.

These novel reaction manifolds demonstrate the expanding versatility of allylic stannanes and open up new avenues for the application of this compound in the synthesis of diverse and complex organic molecules.

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing